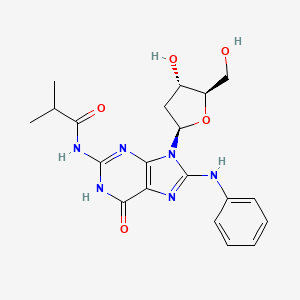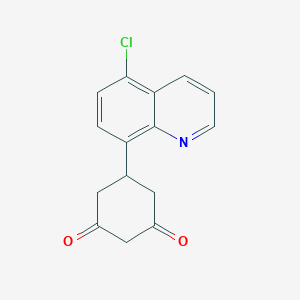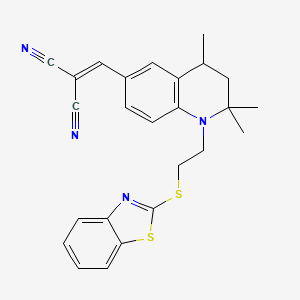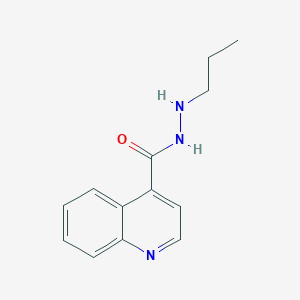
N'-Propylquinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Propylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities. The unique structure of N’-Propylquinoline-4-carbohydrazide makes it a compound of interest for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-Propylquinoline-4-carbohydrazide typically involves the Pfitzinger reaction, which converts isatin to the desired quinoline derivative. The process includes esterification, followed by hydrazinolysis, and finally, the formation of the carbohydrazide derivative through microwave irradiation. This method is considered green and efficient, providing high yields within a short time .
Industrial Production Methods: Industrial production of N’-Propylquinoline-4-carbohydrazide may involve large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability of the production process .
化学反应分析
Types of Reactions: N’-Propylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N’-Propylquinoline-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of N’-Propylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics .
相似化合物的比较
Quinoline-4-carbohydrazide: Shares a similar core structure but lacks the propyl group.
N’-Ethylquinoline-4-carbohydrazide: Similar structure with an ethyl group instead of a propyl group.
N’-Methylquinoline-4-carbohydrazide: Contains a methyl group instead of a propyl group.
Uniqueness: N’-Propylquinoline-4-carbohydrazide is unique due to its propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with molecular targets .
属性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
N'-propylquinoline-4-carbohydrazide |
InChI |
InChI=1S/C13H15N3O/c1-2-8-15-16-13(17)11-7-9-14-12-6-4-3-5-10(11)12/h3-7,9,15H,2,8H2,1H3,(H,16,17) |
InChI 键 |
KFXDSAREOJIMGK-UHFFFAOYSA-N |
规范 SMILES |
CCCNNC(=O)C1=CC=NC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


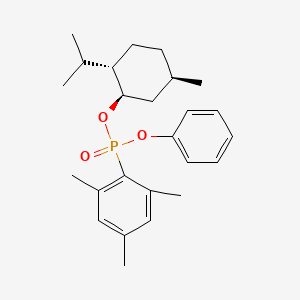
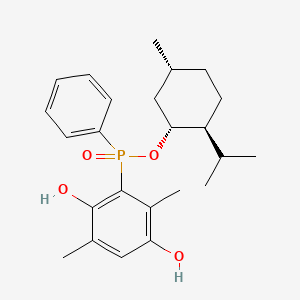
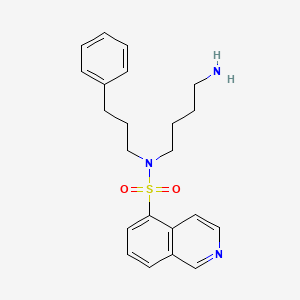
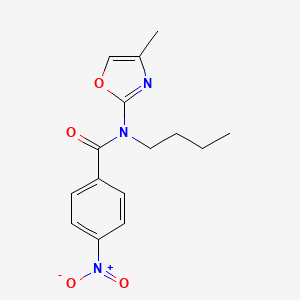

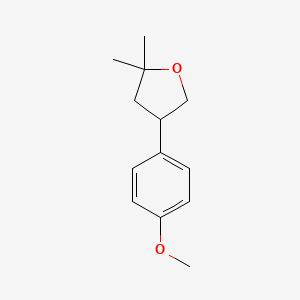
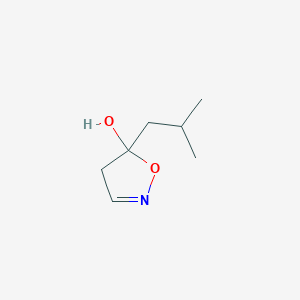
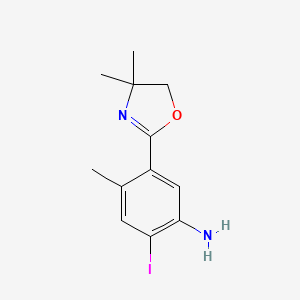

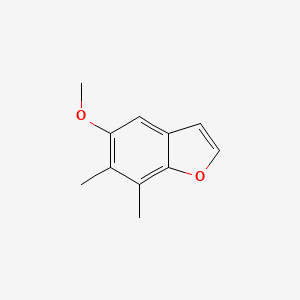
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
